molecular formula C18H16FN3O4S2 B2377960 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 865592-46-7

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2377960
CAS RN: 865592-46-7
M. Wt: 421.46
InChI Key: WJDQLOFVUODEOF-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • The synthesis and evaluation of fluoro-substituted sulphonamide benzothiazole derivatives, including compounds similar to 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide, have revealed significant antimicrobial properties. These compounds were tested against various microbes and showed promising results (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
  • Another study focused on the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds. These synthesized compounds demonstrated effective anti-microbial activities, indicating the potential of similar fluoro-benzothiazole compounds in treating bacterial infections (Sathe, Jayachandran, Sreenivasa, & Jagtap, 2011).

Biological and Pharmacological Screening

  • Research on bioactive heterocycles, such as fluoro-substituted benzothiazoles, has shown their potential as antimicrobial agents. These compounds, including derivatives of this compound, were synthesized and characterized, displaying significant in vitro antimicrobial activity against various pathogens (Desai, Vaghani, & Shihora, 2013).

Fluorescence and Sensing Applications

  • A study on the synthesis and fluorescence properties of benzothiazol-2-ylquinoline derivatives, related to the chemical structure of interest, indicated potential applications in sensitive thiol detection and quantitation, as well as in fluorescent protein bioconjugates (Nair & Rajasekharan, 2004).
  • The development of fluorogenic chemodosimeters derived from 8-hydroxyquinoline-benzothiazole, similar in structure to the compound , demonstrated highly selective fluorescence enhancing properties. This suggests potential applications in sensitive and selective signaling in biochemical research (Song et al., 2006).

Antitumor and Antiviral Properties

  • The synthesis of fluorine-containing benzamide analogs, which share structural similarities with the compound , has been explored for imaging sigma-2 receptor status in solid tumors using positron emission tomography (PET). This highlights the potential of fluoro-benzamide compounds in oncology diagnostics and research (Tu et al., 2007).
  • In hepatitis B research, the synthesis of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was examined for its potential as an inhibitor, demonstrating nanomolar inhibitory activity against HBV. This signifies the utility of similar compounds in antiviral research (Ivachtchenko et al., 2019).

properties

IUPAC Name

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c19-13-3-1-2-12(10-13)17(23)21-18-20-15-5-4-14(11-16(15)27-18)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDQLOFVUODEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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